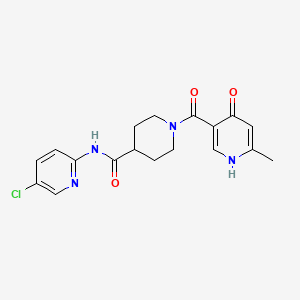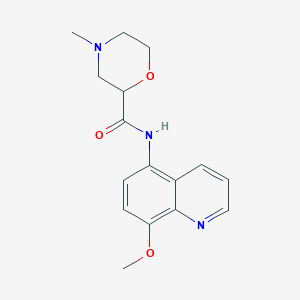![molecular formula C18H16F3N3O2 B6753966 1-benzofuran-3-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B6753966.png)
1-benzofuran-3-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzofuran-3-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone is a unique and complex chemical compound that has garnered significant interest in various scientific fields due to its distinctive structural features and potential applications. This compound, featuring a benzofuran core linked to a piperidine ring via a pyrazole moiety, is noteworthy for its versatility in chemical reactions and potential in biological and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzofuran-3-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone typically involves multi-step reactions starting from readily available precursors. The benzofuran core is often prepared through cyclization reactions, followed by functional group modifications to introduce the 3-yl substituent. Subsequent steps involve the formation of the pyrazole ring, which is achieved through cyclocondensation reactions using hydrazines and α,β-unsaturated carbonyl compounds. The final step involves coupling the pyrazole intermediate with a piperidine derivative under suitable conditions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: While the detailed industrial production methods of this compound are proprietary and often protected by patents, they generally follow similar synthetic routes as laboratory methods but are scaled up to accommodate large-scale production. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is critical to ensure high yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-benzofuran-3-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone undergoes various types of reactions, including:
Oxidation: Converts the methylene group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the pyrazole ring can be achieved using hydrogenation over palladium on carbon or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under nucleophilic aromatic substitution conditions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic media.
Reduction: Palladium on carbon, sodium borohydride; typically in alcoholic solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; typically in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions are derivatives of the original compound with modified functional groups, which may enhance or alter its biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules and materials. Its reactive functional groups allow for diverse chemical modifications.
Biology and Medicine: 1-benzofuran-3-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone has shown potential in medicinal chemistry as a lead compound for drug discovery, particularly for its binding affinity to specific biological targets and its potential as an anti-inflammatory, antiviral, or anticancer agent.
Industry: In the industrial sector, the compound may be used in the development of new materials, including polymers with specific properties conferred by the benzofuran and pyrazole rings, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-benzofuran-3-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets within cells. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. The compound can interact with enzymes or receptors, potentially inhibiting their activity or modulating signaling pathways. These interactions can result in therapeutic effects, such as reducing inflammation or inhibiting viral replication.
Comparison with Similar Compounds
1-benzofuran-3-yl-[3-(1H-pyrazol-5-yl)piperidin-1-yl]methanone
1-benzofuran-3-yl-[3-[3-(trifluoromethyl)-1H-imidazol-5-yl]piperidin-1-yl]methanone
1-benzofuran-3-yl-[3-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methanone
Properties
IUPAC Name |
1-benzofuran-3-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c19-18(20,21)16-8-14(22-23-16)11-4-3-7-24(9-11)17(25)13-10-26-15-6-2-1-5-12(13)15/h1-2,5-6,8,10-11H,3-4,7,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTCFMMYCGXVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC3=CC=CC=C32)C4=CC(=NN4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B6753901.png)
![N-[4-oxo-4-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]butan-2-yl]cyclopentanecarboxamide](/img/structure/B6753904.png)
![2-[[[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amino]methyl]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6753913.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-[[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amino]ethanone](/img/structure/B6753924.png)
![1-[2-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one](/img/structure/B6753932.png)
![N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6753944.png)
![(3-chloro-1H-indol-2-yl)-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6753952.png)

![1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one](/img/structure/B6753955.png)

![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propyl-2-azabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B6753968.png)
![N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide](/img/structure/B6753971.png)
![N-[2-(cyclopropylsulfamoyl)ethyl]cyclopropanesulfonamide](/img/structure/B6753973.png)
![N-[2-(4-propan-2-ylphenoxy)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B6753980.png)
